- Recyclable Pd2dba3/XPhos/PEG-2000 System for Efficient Borylation of Aryl Chlorides: Practical Access to Aryl BoronatesSynthesis, 2022, 54(5), 1339-1346,
Cas no 914675-52-8 (4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane)

914675-52-8 structure
상품 이름:4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
CAS 번호:914675-52-8
MF:C18H21BO2
메가와트:280.169145345688
MDL:MFCD14636459
CID:860159
PubChem ID:59207619
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane 화학적 및 물리적 성질
이름 및 식별자
-
- Biphenyl-2-boronic acid pinaco
- Biphenyl-2-boronic acid pinacol ester
- 2-[1,1′-Biphenyl]-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- 2-(Biphenyl-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane
- 2-([1,1'-Biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- DB-104279
- 2-Biphenylboronic acid pinacol ester
- SY256538
- EN300-12577911
- A1-24357
- 2-{[1,1'-BIPHENYL]-2-YL}-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- CS-0175012
- A12934
- SCHEMBL12390740
- 914675-52-8
- AKOS037644957
- MFCD14636459
- AS-55712
-
- MDL: MFCD14636459
- 인치: 1S/C18H21BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-13H,1-4H3
- InChIKey: WCXWQEUBHZKNMQ-UHFFFAOYSA-N
- 미소: O1C(C)(C)C(C)(C)OB1C1C(C2C=CC=CC=2)=CC=CC=1
계산된 속성
- 정밀분자량: 280.16300
- 동위원소 질량: 280.1634601g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 21
- 회전 가능한 화학 키 수량: 2
- 복잡도: 344
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 18.5Ų
실험적 성질
- 융해점: 76-79℃
- 수용성: Insoluble in water. Soluble in organic solvents.
- PSA: 18.46000
- LogP: 3.65280
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane 보안 정보
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane 세관 데이터
- 세관 번호:2931900090
- 세관 데이터:
중국 세관 번호:
2931900090개요:
기타 유기-무기화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독관리조건: AB(입국화물통관표, 출국화물통관표).최혜국 대우관세: 6.5%. 일반관세: 30.0%
요약:
2931900090. 기타 유기-무기 화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독조건: AB(수입화물검사증서, 수출화물검사증서).최혜국 대우관세: 6.5%. 일반관세: 30.0%
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU767-5g |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |
914675-52-8 | 98% | 5g |
808.0CNY | 2021-07-14 | |
abcr | AB255899-1 g |
Biphenyl-2-boronic acid pinacol ester, 97%; . |
914675-52-8 | 97% | 1g |
€64.80 | 2023-04-27 | |
Enamine | EN300-12577911-0.5g |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |
914675-52-8 | 0.5g |
$125.0 | 2023-07-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QU767-1g |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |
914675-52-8 | 98% | 1g |
239.0CNY | 2021-07-14 | |
Chemenu | CM219927-10g |
2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
914675-52-8 | 95% | 10g |
$233 | 2022-08-31 | |
eNovation Chemicals LLC | Y1198734-5g |
Biphenyl-2-boronic Acid Pinacol Ester |
914675-52-8 | 97% | 5g |
$155 | 2023-09-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245682-25g |
2-([1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
914675-52-8 | 98% | 25g |
¥3325.00 | 2024-04-25 | |
eNovation Chemicals LLC | Y1049773-5g |
Biphenyl-2-boronic acid pinaco |
914675-52-8 | 95% | 5g |
$155 | 2024-06-06 | |
abcr | AB255899-1g |
Biphenyl-2-boronic acid pinacol ester, 97%; . |
914675-52-8 | 97% | 1g |
€64.80 | 2025-02-21 | |
Enamine | EN300-12577911-0.25g |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane |
914675-52-8 | 0.25g |
$70.0 | 2023-07-06 |
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Potassium acetate Catalysts: Tris(dibenzylideneacetone)dipalladium , X-Phos Solvents: Polyethylene glycol (PEG-2000) ; rt → 50 °C
1.2 6 h, 110 °C
1.2 6 h, 110 °C
참조
합성 방법 2
반응 조건
1.1 Reagents: Cesium fluoride Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine , Cuprous iodide Solvents: Toluene ; 1 min, rt; 24 h, 80 °C
참조
- Ni/Cu-Catalyzed Defluoroborylation of Fluoroarenes for Diverse C-F Bond FunctionalizationsJournal of the American Chemical Society, 2015, 137(45), 14313-14318,
합성 방법 3
반응 조건
1.1 Catalysts: Tricyclohexylphosphine , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-hydroxydirhodium Solvents: Hexane ; 1 h, 80 °C; 80 °C → rt
1.2 Solvents: Hexane ; 12 h, 80 °C
1.2 Solvents: Hexane ; 12 h, 80 °C
참조
- Rhodium-catalyzed ipso-borylation of alkylthioarenes via C-S bond cleavageOrganic Letters, 2016, 18(11), 2758-2761,
합성 방법 4
반응 조건
1.1 Catalysts: (SP-4-1)-Fluorophenylbis(tricyclohexylphosphine)nickel Solvents: Toluene ; 16 h, 115 °C
참조
- Mechanism and Scope of Nickel-Catalyzed Decarbonylative Borylation of Carboxylic Acid FluoridesJournal of the American Chemical Society, 2019, 141(43), 17322-17330,
합성 방법 5
반응 조건
1.1 Catalysts: Zinc , Zinc iodide , (T-4)-Dibromo[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]cobalt Solvents: Dichloromethane ; 4 h, rt
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ; 1 h, rt
1.2 Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone Solvents: Benzene ; 1 h, rt
참조
- Ambient-Temperature Cobalt-Catalyzed Cycloaddition Strategies to Aromatic Boronic EstersJournal of Organic Chemistry, 2010, 75(11), 3893-3896,
합성 방법 6
반응 조건
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 5 min, 25 °C; 3 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 min, 25 °C
참조
- Preparation and reactions of 4-iodobutyl pinacolborate. Synthesis of substituted alkyl and aryl pinacolboronates via 4-iodobutyl pinacolborate utilizing tetrahydrofuran as the leaving groupTetrahedron Letters, 2015, 56(23), 3032-3033,
합성 방법 7
반응 조건
1.1 Catalysts: Triphenylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: Toluene , Octane ; 30 s, rt
1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C
1.2 Reagents: Sodium chloride , Potassium fluoride ; 24 h, 140 °C
참조
- Nickel-catalyzed decarbonylative borylation of aroyl fluoridesChemical Communications (Cambridge, 2018, 54(99), 13969-13972,
합성 방법 8
반응 조건
1.1 Solvents: Diethyl ether ; 18 h, rt
참조
- Hydrogenation of (Hetero)aryl Boronate Esters with a Cyclic (Alkyl)(amino)carbene-Rhodium Complex: Direct Access to cis-Substituted Borylated Cycloalkanes and Saturated HeterocyclesAngewandte Chemie, 2019, 58(20), 6554-6558,
합성 방법 9
반응 조건
1.1 Catalysts: Zinc , Zinc iodide , (T-4)-Dibromo[1,1′-(1,2-ethanediyl)bis[1,1-diphenylphosphine-κP]]cobalt Solvents: Dichloromethane ; 16 h, rt
참조
- Ambient-Temperature Cobalt-Catalyzed Cycloaddition Strategies to Aromatic Boronic EstersJournal of Organic Chemistry, 2010, 75(11), 3893-3896,
합성 방법 10
반응 조건
1.1 Catalysts: Tris(dibenzylideneacetone)dipalladium , 1,1′-(Oxydi-2,1-phenylene)bis[1,1-bis(1,1-dimethylethyl)phosphine Solvents: 1,4-Dioxane ; rt; 30 min, rt
1.2 Reagents: Triethylamine ; rt; 6 h, 100 °C
1.2 Reagents: Triethylamine ; rt; 6 h, 100 °C
참조
- An efficient catalyst system for palladium-catalyzed borylation of aryl halides with pinacolboraneSynlett, 2006, (12), 1867-1870,
합성 방법 11
반응 조건
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
참조
- Nickel-Catalyzed Ipso-Borylation of Silyloxyarenes via C-O Bond ActivationOrganic Letters, 2021, 23(12), 4588-4592,
합성 방법 12
반응 조건
1.1 Reagents: Cesium fluoride Catalysts: Chlorobis(tricyclohexylphosphine)copper Solvents: Toluene ; 24 h, 80 °C
참조
- Copper-Catalyzed ipso-Borylation of FluoroarenesACS Catalysis, 2017, 7(7), 4535-4541,
합성 방법 13
반응 조건
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate , Silica Solvents: Benzene ; 10 h, 60 °C
참조
- Palladium-Catalyzed Borylation of Sterically Demanding Aryl Halides with a Silica-Supported Compact Phosphane LigandAngewandte Chemie, 2011, 50(36), 8363-8366,
합성 방법 14
반응 조건
1.1 Reagents: Potassium tert-butoxide Catalysts: Chloro(1,3-dicyclohexyl-1,3-dihydro-2H-imidazol-2-ylidene)copper Solvents: Methylcyclohexane ; 42 h, 100 °C
참조
- Copper-catalysed borylation of aryl chloridesOrganic & Biomolecular Chemistry, 2019, 17(27), 6601-6606,
합성 방법 15
반응 조건
1.1 Reagents: Acetic acid , Sodium sulfate Solvents: Tetrahydrofuran ; 2 d, 20 °C
참조
- Bright Luminescent Platinum(II)-Biaryl Emitters Synthesized Without Air-Sensitive ReagentsChemistry - A European Journal, 2020, 26(24), 5449-5458,
합성 방법 16
반응 조건
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 3 h, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
- Hydride as a Leaving Group in the Reaction of Pinacolborane with Halides under Ambient Grignard and Barbier Conditions. One-Pot Synthesis of Alkyl, Aryl, Heteroaryl, Vinyl, and Allyl Pinacolboronic EstersJournal of Organic Chemistry, 2011, 76(23), 9602-9610,
합성 방법 17
반응 조건
1.1 Reagents: Lithium bis(trimethylsilyl)amide Catalysts: (SP-4-1)-[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-yliden… Solvents: Tetrahydrofuran ; 15 h, 80 °C; 80 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
참조
- Palladium-Catalyzed ipso-Borylation of Aryl Sulfides with DiboronsOrganic Letters, 2016, 18(12), 2966-2969,
합성 방법 18
반응 조건
1.1 Reagents: Lithium carbonate (Li2CO3) Catalysts: Tributylphosphine , Bis(1,5-cyclooctadiene)nickel Solvents: 1,4-Dioxane ; 72 h, 170 °C
참조
- Functional Group Interconversion: Decarbonylative Borylation of Esters for the Synthesis of OrganoboronatesChemistry - A European Journal, 2016, 22(47), 16787-16790,
합성 방법 19
반응 조건
1.1 Reagents: Magnesium Catalysts: Cobalt chloride (CoCl2) , 2,4,6-Trimethyl-N-[1-methyl-3-[(2,4,6-trimethylphenyl)amino]-2-buten-1-ylidene]b… Solvents: Tetrahydrofuran ; 16 h, 60 °C; 60 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
참조
- Cobalt-Catalyzed C-F Bond Borylation of Aryl FluoridesOrganic Letters, 2018, 20(22), 7249-7252,
합성 방법 20
반응 조건
1.1 Reagents: Tripotassium phosphate , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Catalysts: Bis(1,5-cyclooctadiene)nickel , Tricyclohexylphosphine Solvents: 1,4-Dioxane ; 24 h, 60 °C
참조
- Ni-Catalyzed Deoxygenative Borylation of Phenols Via O-Phenyl-uronium ActivationACS Catalysis, 2022, 12(15), 8904-8910,
합성 방법 21
반응 조건
1.1 Reagents: Triethylamine , Pivalic anhydride Catalysts: Palladium diacetate , 1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ; rt; 15 h, 160 °C
참조
- Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by ComputationAngewandte Chemie, 2018, 57(51), 16721-16726,
합성 방법 22
반응 조건
1.1 Reagents: Lithium tert-butoxide Catalysts: Bis(acetylacetonato)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dimethyl-, chloride (1… Solvents: Cyclopentyl methyl ether ; 16 h, 100 °C
참조
- Nickel-catalyzed ipso-borylation of silyloxyarenes via C-O bond activationChemRxiv, 2021, 1, 1-6,
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Raw materials
- 2-Bromo-1,1'-biphenyl
- 2-Chlorobiphenyl
- 2,3-Dimethylbutane-2,3-diol
- 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
- Bis(pinacolato)diborane
- [1,1'-biphenyl]-2-ylboronic acid
- 2-Fluorobiphenyl
- Pinacolborane
- 2-Phenylbenzoic acid
- BENZENE, (1,3-BUTADIENYLTHIO)-
- 1,1'-Biphenyl, 2-(methylthio)-
- 1,3,2-Dioxaborolane, 2-(4-iodobutoxy)-4,4,5,5-tetramethyl-
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane Preparation Products
4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane 관련 문헌
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
914675-52-8 (4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane) 관련 제품
- 144432-80-4(4-Biphenylboronic acid pinacol ester)
- 207611-87-8(4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl)
- 195062-59-0(4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane)
- 356570-53-1(2-(2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1694369-08-8(1,1-difluoro-3-(pyridin-3-yl)propan-2-amine)
- 1788843-96-8(5-methyl-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide)
- 1235376-05-2(2-4-(2-methoxybenzenesulfonyl)piperazin-1-yl-1-methyl-1H-1,3-benzodiazole)
- 518330-33-1(4-N-(4-chlorobenzenesulfonyl)pyridine-4-amidophenyl pyridine-4-carboxylate)
- 1340512-06-2(1-(3,5-Difluorophenyl)cyclohexanol)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:914675-52-8)4,4,5,5-tetramethyl-2-(2-phenylphenyl)-1,3,2-dioxaborolane

순결:99%/99%
재다:25g/100g
가격 ($):312.0/1030.0